(Cyclopropylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine
Description
(Cyclopropylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine is a secondary amine featuring a cyclopropylmethyl group and a 1,3-thiazol-substituted ethyl chain. Its molecular formula is C₉H₁₄N₂S, with a calculated molecular weight of 182.29 g/mol.
Properties
Molecular Formula |
C9H14N2S |
|---|---|
Molecular Weight |
182.29 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-1-(1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H14N2S/c1-7(9-10-4-5-12-9)11-6-8-2-3-8/h4-5,7-8,11H,2-3,6H2,1H3 |
InChI Key |
AACAWYHGMQIRGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopropylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halides.
Introduction of the Ethylamine Group: The ethylamine group can be attached through reductive amination, where the thiazole intermediate is reacted with an aldehyde or ketone followed by reduction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the cyclopropylmethyl group, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives, cyclopropylmethyl alcohols.
Substitution: Functionalized thiazole derivatives.
Scientific Research Applications
(Cyclopropylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
(Cyclopropylmethyl)[1-(pyridin-2-yl)ethyl]amine
- Molecular Formula : C₁₀H₁₆N₂
- Molecular Weight : 164.25 g/mol (reported in )
- Key Differences : Replaces the 1,3-thiazol ring with pyridine. Pyridine’s nitrogen atom increases basicity (pKa ~5.2) compared to thiazol’s sulfur, which may reduce metabolic stability due to susceptibility to oxidative metabolism.
- Applications : Pyridine derivatives are common in pharmaceuticals for their binding affinity to metal ions and enzymes.
[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride
- Molecular Formula : C₈H₁₄N₃·2HCl ()
- Key Differences : Imidazole replaces thiazol, introducing an additional nitrogen atom. Imidazole’s dual nitrogen centers enhance hydrogen-bonding capacity and acidity (pKa ~7.0 for the protonated form), which may improve solubility but reduce blood-brain barrier penetration compared to thiazol derivatives .
Substituent Modifications
4-Phenyl-1,3-thiazol-2-amine
- Molecular Formula : C₉H₈N₂S
- Molecular Weight : 178.24 g/mol (calculated)
- Key Differences: Lacks the cyclopropylmethyl and ethylamine chain.
N-(Cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide Derivatives
Functional Group Variations
(E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one
- Molecular Formula : C₈H₁₀N₂OS
- Key Differences: Replaces the amine with an enaminone (α,β-unsaturated ketone) group. The conjugated system enhances UV absorbance and reactivity in Michael addition reactions, contrasting with the amine’s nucleophilic properties .
Data Table: Structural and Property Comparison
Research Implications
- Thiazol vs. Pyridine/Imidazole : Thiazol’s sulfur atom offers unique electronic properties (e.g., polarizability, hydrogen-bond acceptor strength) compared to nitrogen-rich heterocycles, influencing target selectivity and pharmacokinetics .
- Synthetic Feasibility : demonstrates high yields (56–95%) for analogous compounds, suggesting viability for scalable synthesis of the target molecule via optimized protocols .
Biological Activity
(Cyclopropylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine is a compound of interest due to its potential biological activities linked to the thiazole moiety and the cyclopropylmethyl group. This article compiles findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The thiazole ring is known for its involvement in several biological processes, including:
- Anticancer Activity : Compounds containing thiazole moieties have been shown to exhibit significant anticancer properties. For example, derivatives of 2-aminothiazoles have demonstrated potent activity against various cancer cell lines, including HepG2 and PC12 cells .
- Neuropharmacological Effects : The cyclopropylmethyl group may enhance the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier and interact with central nervous system targets.
Biological Activity Overview
Research indicates that compounds similar in structure to this compound exhibit a range of biological activities:
1. Anticancer Efficacy
A study investigating the anticancer effects of thiazole-based compounds found that modifications at the thiazole position significantly enhanced cytotoxicity against liver cancer cells (HepG2). The study reported that specific derivatives had GI values exceeding 30% at low concentrations, indicating strong antiproliferative effects .
2. Neuropharmacological Studies
Research has suggested that compounds with similar structures can influence GABAergic neurotransmission, which is crucial for modulating neuronal excitability. This suggests potential applications in treating neurological disorders such as anxiety and epilepsy .
Toxicity and Safety Profile
Preliminary assessments indicate that this compound does not exhibit significant mutagenicity in standard assays. However, comprehensive toxicological studies are necessary to fully understand its safety profile before clinical applications can be considered.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
